
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol is a chemical compound with the molecular formula C11H17N3O It is characterized by the presence of a piperazine ring attached to a pyridine ring, with an ethanol group at the 4-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol typically involves the reaction of 2-chloropyridine with piperazine, followed by the introduction of the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Reaction of 2-chloropyridine with piperazine: This step forms the piperazine-pyridine intermediate.
Introduction of the ethanol group: This can be achieved through various methods, including the use of ethylene oxide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
Aplicaciones Científicas De Investigación
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Piperazin-1-ylpyridin-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological molecules, while the ethanol group can form hydrogen bonds, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Piperazin-1-ylpyridin-3-yl)ethanol
- 1-(2-Piperazin-1-ylpyridin-5-yl)ethanol
- 1-(2-Piperazin-1-ylpyridin-6-yl)ethanol
Uniqueness
1-(2-Piperazin-1-ylpyridin-4-yl)ethanol is unique due to the specific position of the ethanol group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both piperazine and pyridine rings also provides a versatile scaffold for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
1-(2-piperazin-1-ylpyridin-4-yl)ethanol |
InChI |
InChI=1S/C11H17N3O/c1-9(15)10-2-3-13-11(8-10)14-6-4-12-5-7-14/h2-3,8-9,12,15H,4-7H2,1H3 |
Clave InChI |
BAOHTXMXGHBJGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1)N2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



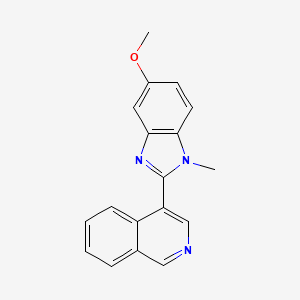
![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)




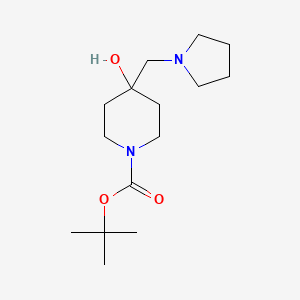
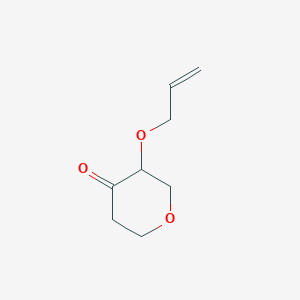
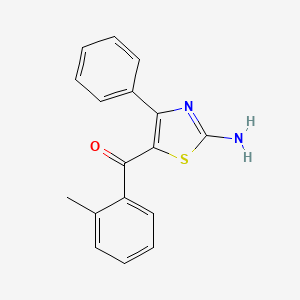
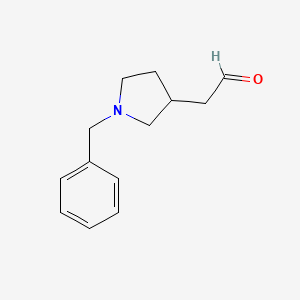

![6-[(5-methylsulfonylthiophen-2-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13869935.png)
